molecular formula C18H20N2O2S2 B2549762 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole CAS No. 1428365-37-0

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole

Cat. No.: B2549762
CAS No.: 1428365-37-0
M. Wt: 360.49
InChI Key: OPPJLZMPELPKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as the one , are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a thiophen-2-ylsulfonyl group attached to a piperidin-4-yl group, which is further attached to an indole group.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .

Scientific Research Applications

Synthesis and Molecular Structure

A study on the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives demonstrates the production of enantiomeric pure derivatives through N-alkylation, showing significant implications for molecular structure determination via single crystal X-ray crystallography. This method helps in understanding the stereochemistry and absolute configuration of indole derivatives, which is crucial for developing targeted pharmaceuticals and materials with specific optical properties (Król et al., 2022).

Corrosion Inhibition

The role of indole derivatives in corrosion inhibition has been explored, particularly in the context of protecting mild steel in acidic environments. Research indicates that 3-amino alkylated indoles, which may include structural analogs to the compound , exhibit high inhibition efficiency against corrosion. This application is critical in industrial processes where corrosion resistance is paramount, suggesting that indole derivatives can significantly contribute to material longevity and integrity (Verma et al., 2016).

Anticancer Activity

The potential anticancer activity of indole derivatives has been investigated, with some compounds showing high cytotoxic potential against leukemia cell lines. This research suggests that structural modifications to indole derivatives could lead to effective treatments for various cancers, highlighting the importance of these compounds in medicinal chemistry and drug development (Guillon et al., 2018).

Electrochromic Materials

Indole derivatives have been utilized in the synthesis of electrochromic materials, indicating their utility in electronic and optical devices. For instance, electrosynthesis of indole-based polymers demonstrates their ability to undergo significant color changes upon electrical stimulation, offering applications in smart windows, displays, and low-energy consumption devices (Carbas et al., 2017).

Antimicrobial Agents

The development of antimicrobial agents from indole derivatives, including those with 1,2,3-triazole scaffolds, showcases their potential in combating infectious diseases. These compounds exhibit significant antibacterial, antifungal, and anti-mycobacterial activities, underlining the versatility of indole derivatives in addressing global health challenges related to microbial resistance (Aouad, 2017).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-13-23-18)20-11-7-15(8-12-20)14-19-10-9-16-4-1-2-5-17(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJLZMPELPKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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